Human MAO-B Inhibition: A Quantified CNS Target Engagement Profile
Phenyl N-(3-aminophenyl)carbamate demonstrates a quantifiable interaction with human recombinant Monoamine Oxidase B (MAO-B), exhibiting an IC₅₀ value of 1.20×10³ nM (1.20 µM) [1]. This value provides a benchmark for potency in neurochemical target engagement studies. While this potency is moderate compared to highly optimized MAO-B inhibitors, it is a specific, quantitative data point that distinguishes it from other carbamate analogs which may lack any reported activity against this central nervous system target.
| Evidence Dimension | Inhibition of Human Recombinant MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 1.20×10³ nM (1.20 µM) |
| Comparator Or Baseline | No direct comparator data available. Value serves as a baseline for this compound's activity. |
| Quantified Difference | N/A (Baseline) |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, measuring hydrogen peroxide production after 1 hour. |
Why This Matters
This provides a verifiable, quantitative benchmark for researchers investigating this scaffold for CNS applications, enabling direct comparison with future analogs.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617). Affinity Data for human MAO-B. View Source
